molecular formula C27H26N4O4S B1684554 Inolitazone CAS No. 223132-37-4

Inolitazone

Cat. No.: B1684554
CAS No.: 223132-37-4
M. Wt: 502.6 g/mol
InChI Key: JCYNMRJCUYVDBC-UHFFFAOYSA-N
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Scientific Research Applications

Efatutazone has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Inolitazone, also known as Efatutazone, is a novel high-affinity agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of genes involved in glucose and lipid metabolism .

Mode of Action

This compound interacts with PPARγ, activating it with an EC50 about 1/50th that of rosiglitazone . The activation of PPARγ leads to the transcription of a number of specific genes and the repression of others . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor .

Biochemical Pathways

The activation of PPARγ by this compound leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes . This compound also upregulates the cell cycle kinase inhibitor, p21 WAF1/CIP1 .

Result of Action

This compound demonstrates antiproliferative activity in cell culture and minimal ATC tumor growth . It inhibits growth by upregulating the cell cycle kinase inhibitor, p21 WAF1/CIP1 . Silencing p21 WAF1/CIP1 renders cells insensitive to this compound .

Action Environment

It’s known that this compound demonstrates additive antiproliferative activity in cell culture and minimal atc tumor growth when administered in the diet to athymic nude mice prior to dro tumor cell implantation .

Biochemical Analysis

Biochemical Properties

Inolitazone interacts with the PPARγ receptor, a member of the nuclear hormone receptor superfamily . It specifically activates PPARγ, but not PPARα or PPARδ . This interaction results in the activation of PPARγ:RXRα-dependent transcription .

Cellular Effects

This compound has demonstrated inhibitory effects on disease stabilization in patients with metastatic colorectal cancer . It has been observed to upregulate the cell cycle kinase inhibitor, p21 WAF1/CIP1 . Silencing p21 WAF1/CIP1 rendered cells insensitive to this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the PPARγ receptor . It activates PPARγ:RXRα-dependent transcription, which can influence various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated additive antiproliferative activity in cell culture and minimal ATC tumor growth . Over time, it has been observed to inhibit tumor growth in a dose-responsive fashion .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . At the highest dose, 0.025% this compound inhibited growth by 94.4% as compared to that of control . At lower doses, the inhibitory activity was less pronounced .

Metabolic Pathways

This compound is involved in the PPARγ pathway . It specifically activates PPARγ, leading to the activation of PPARγ:RXRα-dependent transcription .

Subcellular Localization

As a PPARγ agonist, it is likely to be localized in the nucleus where it can interact with PPARγ receptors to exert its effects .

Preparation Methods

Efatutazone is synthesized through a series of chemical reactions involving the formation of the thiazolidinedione ring, which is a key structural component of the compound. The synthetic route typically involves the following steps:

Industrial production methods for efatutazone involve scaling up the synthetic route while ensuring the reaction conditions are optimized for maximum yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-quality reagents and solvents .

Chemical Reactions Analysis

Efatutazone undergoes several types of chemical reactions, including:

    Oxidation: Efatutazone can be oxidized to form various metabolites. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert efatutazone into its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Efatutazone can undergo nucleophilic substitution reactions, where substituents on the thiazolidinedione ring are replaced with other functional groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated metabolites, while substitution reactions can yield various substituted thiazolidinedione derivatives .

Comparison with Similar Compounds

Efatutazone is part of the thiazolidinedione class of compounds, which includes other PPARγ agonists such as pioglitazone and rosiglitazone. Compared to these compounds, efatutazone is more selective and potent in activating PPARγ, making it a promising candidate for cancer therapy .

Similar Compounds

Efatutazone’s uniqueness lies in its higher selectivity and potency for PPARγ, which translates to potentially better therapeutic outcomes and fewer side effects in cancer treatment .

Properties

IUPAC Name

5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4S/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYNMRJCUYVDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944956
Record name 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223132-37-4
Record name Efatutazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223132374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efatutazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11894
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFATUTAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M17ILL71MC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of t-butyl N-[5-(4-t-butoxycarbonylamino-3,5-dimethylphenoxy)-2-[4-(2,4dioxothiazolidin-5-ylmethyl)phenoxyacetylamino]phenyl]-N-methylcarbamate (1.88 g) and 4N hydrogen chloride in 1,4-dioxane (20 ml) was stirred at room temperature for 23 hours. The reaction mixture was concentrated and water added to the residue. The mixture was neutralized with sodium bicarbonate and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and concentrated. The residue was chromatographed on a silica gel column using ethyl acetate:n-hexane=2:1 as the eluant to afford the desired compound (0.26 g, mp 209-211° C.).
Name
t-butyl N-[5-(4-t-butoxycarbonylamino-3,5-dimethylphenoxy)-2-[4-(2,4dioxothiazolidin-5-ylmethyl)phenoxyacetylamino]phenyl]-N-methylcarbamate
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2.0 g of the monohydrate of 5-(4-{[6-(4-amino-3,5-dimethylphenoxy)-1-methyl-1-H-benzimidazol-2-yl]methoxy}benzyl)-1,3-thiazolidine-2,4-dione dihydrochloride obtained by a method similar to the method described in Example 1-1 was suspended in 100 ml of water. The resulting suspension was refluxed for 2 hours. The reaction mixture was cooled to 0° C. and agitated for 1 hour. The obtained crystalline form was filtered off and rinsed with water. The obtained moist crystalline form was dried for 14 hours at a pressure of approximately 80 kPa and at 50° C. to give a crystalline form, wherein the proportion Of 5-(4-{[6-(4-amino-3,5-dimethylphenoxy)-1-methyl-1-H-benzimidazol-2-yl]methoxy}benzyl)-1,3-thiazolidine-2,4-dione and hydrochloric acid was approximately 1 to 1.1.
[Compound]
Name
monohydrate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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